Pochonin C

Description

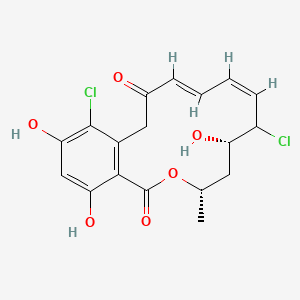

Structure

3D Structure

Properties

Molecular Formula |

C18H18Cl2O6 |

|---|---|

Molecular Weight |

401.2 g/mol |

IUPAC Name |

(4S,6S,8Z,10E)-7,15-dichloro-6,16,18-trihydroxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),8,10,15,17-pentaene-2,12-dione |

InChI |

InChI=1S/C18H18Cl2O6/c1-9-6-13(22)12(19)5-3-2-4-10(21)7-11-16(18(25)26-9)14(23)8-15(24)17(11)20/h2-5,8-9,12-13,22-24H,6-7H2,1H3/b4-2+,5-3-/t9-,12?,13-/m0/s1 |

InChI Key |

MQEXBOUTQRMRFJ-NOEJZYACSA-N |

SMILES |

CC1CC(C(C=CC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |

Isomeric SMILES |

C[C@H]1C[C@@H](C(/C=C\C=C\C(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |

Canonical SMILES |

CC1CC(C(C=CC=CC(=O)CC2=C(C(=CC(=C2Cl)O)O)C(=O)O1)Cl)O |

Synonyms |

pochonin C |

Origin of Product |

United States |

Biosynthetic Pathways and Precursors

Polyketide Biosynthesis in Fungi

Fungal polyketides are synthesized by iterative type I polyketide synthases (PKSs), which are large, multidomain enzymes. These enzymes catalyze the stepwise condensation of starter units (typically acetyl-CoA) and extender units (malonyl-CoA or methylmalonyl-CoA) to build a polyketide chain. The iterative nature means that the same catalytic domains are used repeatedly during chain elongation. nih.govacs.orgwikipedia.orgwikipedia.org

Iterative Polyketide Synthases (IPKSs) in RAL Production

The biosynthesis of many RALs, including the radicicol (B1680498) precursor (R)-monocillin II, involves the collaborative action of two iterative polyketide synthases: a highly reducing IPKS and a nonreducing IPKS. This dual-PKS system is observed in the biosynthesis of other RALs like hypothemycin (B1674129) and zearalenone. nih.govnih.govnih.govnih.govasm.org

Rdc5 (Highly Reducing IPKS)

Rdc5 is identified as a highly reducing iterative polyketide synthase (HRPKS) involved in the biosynthesis of radicicol in Pochonia chlamydosporia. nih.govnih.govuniprot.org HRPKSs contain a full set of β-keto reductive domains, including ketoreductase (KR), dehydratase (DH), and enoyl reductase (ER), which are utilized after many elongation cycles, leading to reduced products. nih.govasm.org Rdc5 is responsible for synthesizing a reduced hexaketide intermediate. nih.govnih.gov The precise timing of the Rdc5 enoyl reductase domain is crucial for the enzymatic synthesis of intermediates like (R)-monocillin II. nih.govebi.ac.uk

Rdc1 (Nonreducing IPKS)

Rdc1 is a nonreducing iterative polyketide synthase (NR-PKS) that collaborates with Rdc5 in the biosynthesis of RALs such as radicicol. nih.govnih.govuniprot.org Unlike HRPKSs, NR-PKSs typically produce aromatic polyketides by cyclizing a polyketone intermediate. asm.org In the context of radicicol biosynthesis, Rdc1 accepts a reduced pentaketide (B10854585) product from Rdc5 and performs additional iterations of polyketide elongation. nih.govnih.gov The thioesterase domain within Rdc1 is involved in the macrolactonization step, which forms the characteristic lactone ring of RALs. nih.govnih.gov

Post-Polyketide Synthase Modifying Enzymes

Following the assembly of the polyketide backbone by PKSs, a series of tailoring enzymes modify the structure to yield the final natural product. In the case of chlorinated RALs like Pochonin C, these modifications include halogenation, epoxidation, and cyclization.

Halogenation Mechanisms (e.g., Rdc2)

Halogenation is a key modification in the biosynthesis of many natural products, including chlorinated RALs. Rdc2 is a flavin-dependent halogenase found in Pochonia chlamydosporia that is involved in the biosynthesis of radicicol. nih.govuniprot.org This enzyme specifically catalyzes the chlorination of resorcylic acid lactone structures. uniprot.org For instance, Rdc2 is known to chlorinate monocillin II at C-6 during radicicol biosynthesis. nih.govusu.edu Rdc2 exhibits broad substrate specificity and can halogenate various macrolactones and even structurally different compounds. uniprot.org It can catalyze both mono- and dichlorination and can also utilize bromide as a halogen donor. nih.govuniprot.org Enzymatic halogenation by flavin-dependent halogenases typically involves the generation of an electrophilic halogen species in the active site using a reduced flavin cofactor. thieme-connect.de

Proposed Epoxidation and Cyclization Events

The biosynthesis of RALs like this compound involves further modifications beyond halogenation, including epoxidation and cyclization. While specific enzymes for the epoxidation and cyclization steps leading directly to this compound are not explicitly detailed in the provided search results, studies on the biosynthesis of related RALs like radicicol offer insights into these processes. In the proposed biosynthetic pathway for radicicol, following chlorination by Rdc2, an intermediate undergoes epoxidation catalyzed by a cytochrome P450 monooxygenase (Rdc4). uniprot.orgresearchgate.net This is followed by hydroxylation, also potentially catalyzed by Rdc4, to form intermediates like pochonin D, pochonin A, and pochonin B, which eventually lead to radicicol. researchgate.netresearchgate.net

Proposed biosynthetic pathways for other RALs, such as pochonin J, suggest epoxide opening followed by intramolecular Michael addition to form cyclic structures like the tetrahydropyran (B127337) ring observed in some pochonins. scirp.orgscirp.org These steps highlight the complex series of enzymatic reactions that transform the linear polyketide chain into the final, intricate RAL structure.

Comparative Biosynthetic Analyses with Related RALs (e.g., Radicicol, Pochonin J)

This compound is structurally related to other RALs, particularly radicicol and pochonin J. psu.eduacademie-sciences.frresearchgate.net Comparative biosynthetic studies with these related compounds provide insights into the enzymatic steps and genetic machinery involved in the production of this compound.

Radicicol, a well-studied RAL, is biosynthesized in Pochonia chlamydosporia through the action of iterative type I polyketide synthases, producing monocillin II as an early intermediate. wikipedia.org Subsequent steps involve halogenation and epoxide formation catalyzed by specific enzymes like RadH and RadP. wikipedia.org Given the structural similarities, it is plausible that the biosynthesis of this compound shares common enzymatic steps with radicicol, particularly in the polyketide chain elongation and macrocyclization. The key structural difference between this compound and radicicol lies in the presence of a chlorohydrin moiety in this compound compared to the epoxide in radicicol. psu.eduacademie-sciences.fr Interestingly, this compound can be converted to radicicol under mild basic conditions, suggesting a close biosynthetic relationship or even a potential enzymatic interconversion step in vivo. psu.eduacademie-sciences.fracademie-sciences.fr

Pochonin J is another RAL with structural features that invite comparison to this compound. researchgate.netscirp.orgscirp.org Studies on the synthesis of pochonin J have explored different proposed biosynthetic pathways, particularly concerning the formation of its tetrahydropyran ring. scirp.orgscirp.org These studies highlight the complexity and potential variations in the cyclization and modification steps within the RAL biosynthetic pathways. While direct comparative analyses of the biosynthetic gene clusters for this compound and Pochonin J are not detailed in the provided text, the structural relationships imply that they likely originate from similar polyketide precursors and diverge through the action of specific tailoring enzymes responsible for the distinct functionalities and cyclic structures observed.

Comparative analyses often involve examining the gene clusters responsible for the biosynthesis of these compounds in producing organisms. Differences or similarities in the PKS genes and associated tailoring enzyme genes (e.g., halogenases, hydroxylases, cyclases) can shed light on the specific steps that lead to the unique structures of this compound, radicicol, and pochonin J.

Elucidation of Stereochemical Control in Biosynthesis

The biosynthesis of natural products, especially complex molecules like RALs with multiple chiral centers, involves precise stereochemical control. The iterative nature of polyketide synthesis and the action of tailoring enzymes introduce specific stereocenters along the carbon backbone and in cyclic structures.

In the context of RAL biosynthesis, including this compound, the stereochemistry is determined by the enzymatic machinery at various stages. The PKS itself can influence the stereochemistry of the growing polyketide chain through the selective incorporation of extender units and the control of ketide reduction and dehydration steps. Tailoring enzymes further contribute to stereochemical control by catalyzing reactions such as epoxidation, hydroxylation, and cyclization in a stereospecific manner.

For this compound, the stereochemistry at the carbon bearing the chlorine atom has been established as S through asymmetric synthesis and conversion to radicicol. researchgate.net This suggests that the enzyme responsible for introducing this functional group or the subsequent modifications operates with high stereoselectivity.

Studies on the biosynthesis of related RALs, such as radicicol, have begun to elucidate the enzymes responsible for specific stereochemical outcomes. For instance, the formation of the epoxide in radicicol is catalyzed by a specific enzyme (RadP), and this reaction is expected to be stereospecific, leading to the defined stereochemistry of the epoxide ring. wikipedia.org By analogy, the enzymes involved in the chlorination and potential epoxide opening or formation steps in this compound biosynthesis would also be expected to exert strict stereochemical control.

The elucidation of stereochemical control often involves a combination of genetic studies (identifying the genes encoding biosynthetic enzymes), biochemical characterization of the enzymes, and synthesis of proposed intermediates or analogs with defined stereochemistry. wikipedia.orgresearchgate.netscirp.orgscirp.org While detailed enzymatic mechanisms for the stereochemical control in this compound biosynthesis are not explicitly provided in the search results, the established absolute configuration of this compound implies the involvement of highly selective enzymatic processes.

Understanding the stereochemical control in RAL biosynthesis is crucial not only for elucidating the natural product assembly lines but also for potential applications in synthetic biology and biocatalysis to produce these compounds or novel analogs with desired stereochemistry and biological activities.

Chemical Synthesis and Analog Development

Total Synthesis of Pochonin C

Total synthesis efforts aim to construct the complete natural product molecule from simpler, readily available starting materials. The synthesis of this compound presents challenges related to the formation of the large lactone ring, the control of multiple stereocenters, and the incorporation of sensitive functional groups like the epoxide and the chlorinated resorcinol (B1680541) moiety.

Modular asymmetric synthesis involves the preparation of key chiral fragments independently, followed by their convergent coupling to assemble the final molecule with control over stereochemistry. This approach allows for flexibility and efficiency in constructing complex natural products like this compound. A modular asymmetric synthesis of this compound was reported by the group of Winssinger in 2004. This strategy involved the synthesis of this compound from multiple fragments. The use of polymer-bound reagents and solid-phase chemistry has been explored to facilitate the synthesis of this compound analogs, enabling rapid elaboration of natural product libraries.

Several key reactions and methodologies have been employed in the total synthesis of this compound and related resorcylic acid lactones. These include macrocyclization strategies to form the large lactone ring and methods for introducing and controlling the stereochemistry of the various functional groups.

Ring-closing metathesis (RCM) is a powerful tool for the formation of cyclic alkenes and has been frequently used in the synthesis of macrocyclic natural products, including resorcylic acid lactones. RCM involves the use of transition metal catalysts, such as ruthenium-based Grubbs catalysts, to form a new carbon-carbon double bond and a ring from a diene precursor. This reaction is often employed as a late-stage step to construct the macrocyclic core of this compound.

The incorporation of halogen atoms, such as chlorine in this compound, often involves electrophilic halogenation reactions. In the context of resorcylic acid lactones, this typically occurs on the electron-rich aromatic ring. Electrophilic aromatic substitution is a common method for introducing halogens onto aromatic systems. Late-stage electrophilic halogenation reactions have been utilized in the total synthesis of related resorcylic acid lactones.

Controlling the relative and absolute stereochemistry during the coupling of different fragments is crucial for the successful asymmetric synthesis of this compound. Various stereoselective reactions are employed to establish the correct configuration at each chiral center. This can involve strategies such as substrate-directed reactions, the use of chiral reagents or catalysts, and stereoselective transformations like asymmetric allylation or intramolecular cyclizations. For instance, stereoselective methods have been developed for the installation of specific functionalities and the construction of cyclic ether rings present in related RALs.

Key Synthetic Steps and Methodologies Employed

Electrophilic Halogenation

Synthesis of this compound Derivatives and Analogs

Synthetic strategies for this compound derivatives and analogs have employed various techniques to build molecular diversity and enable structure-activity relationship (SAR) studies.

Divergent Synthetic Strategies for Library Generation

Divergent synthetic strategies have been employed to create libraries of pochonin analogs from common intermediates. This approach allows for the efficient generation of a diverse array of compounds by introducing variations at different points in the synthesis. A divergent synthesis providing rapid access to a class of compounds based on an analog of pochonin D, known as pochoximes, has been reported. This strategy involved the divergent coupling of molecular fragments followed by subsequent modifications, such as oxime formation. The use of solid-phase synthesis and polymer-bound reagents has been integral to these divergent approaches, facilitating the creation of libraries with multiple points of diversity.

Chemical Modifications and Derivatizations for SAR Studies

Chemical modifications and derivatizations of this compound and related scaffolds are crucial for understanding the relationship between their chemical structure and biological activity (Structure-Activity Relationship or SAR). These modifications can involve altering various parts of the molecule to probe the impact of specific functional groups or structural features on activity, such as binding affinity to target proteins like HSP90. Examples of modifications include the conversion of ketones to oximes and alterations to the macrocycle size or substituents. Studies on pochoximes, derived from pochonin D, have explored the SAR by introducing diversity at multiple positions, revealing the importance of specific substituents, such as a piperidine (B6355638) amide moiety, for enhanced cellular efficacy and HSP90 affinity. Conformational analysis of this compound and radicicol (B1680498), as well as their analogs, has also provided insights into how structural differences can lead to different biological activities and has guided the design of new inhibitors .

Chemical Transformations and Interconversions

This compound can undergo chemical transformations, notably its conversion to the closely related natural product radicicol.

Conversion of this compound to Radicicol

A significant chemical transformation involving this compound is its conversion to radicicol. This interconversion highlights the close structural relationship between these two compounds. It has been demonstrated that this compound can be efficiently converted into radicicol upon treatment with a mild base, such as potassium carbonate vulcanchem.com. This conversion has been utilized in synthetic schemes, confirming the stereochemistry of this compound at the carbon bearing the chlorine atom vulcanchem.com. The smooth conversion of this compound to radicicol using mild bases has been reported in good yields .

Biological Activities and Mechanistic Investigations

Antiviral Activities

Pochonin C has demonstrated antiviral properties, notably against Herpes Simplex Virus 1 (HSV1).

This compound, along with other pochonins (A, B, D, E) and related compounds, was found to exhibit antiviral activity in a cellular replication assay against Herpes Simplex Virus 1 (HSV1). academie-sciences.frmedchemexpress.comnih.govresearchgate.net In one study, this compound was reported to be the most potent among Pochonins A-F in inhibiting HSV1 replication.

While this compound has shown inhibitory effects on HSV1 replication, comparative data on its activity and selectivity index against HSV1 relative to other compounds is not extensively detailed in the immediately available search results. One study notes that while radicicol (B1680498) was a potent inhibitor in an HSV assay, it was also cytotoxic at the necessary concentration. In contrast, this compound retained activity in the HSV replication assay while being the least cytotoxic compound tested, suggesting a potentially favorable selectivity profile, although specific index values were not provided in the snippet. The precise mechanism by which this compound inhibits HSV1 replication may not be solely linked to HSP90 inhibition, as suggested by a comparison with Pochonin D, which is an HSP90 inhibitor but showed no activity in the HSV assay in one study.

Inhibition of Herpes Simplex Virus 1 (HSV1) Replication

Antiparasitic Activities

In addition to its antiviral effects, this compound has shown activity against certain parasites.

This compound has demonstrated activity against the parasitic protozoan Eimeria tenella in a cellular replication assay. academie-sciences.frmedchemexpress.comnih.govresearchgate.net Along with other pochonins and related metabolites isolated from Pochonia chlamydosporia var. catenulata, this compound showed moderate activity against Eimeria tenella. academie-sciences.frmedchemexpress.comnih.govresearchgate.net

Modulation of Cellular Pathways and Enzyme Inhibition

This compound is also recognized for its interactions with key cellular proteins, particularly Heat Shock Protein 90.

Heat Shock Protein 90 (HSP90) Interaction and Inhibition Profile

Distinction from Potent HSP90 Inhibitors like Radicicol

This compound, a resorcylic acid lactone, is structurally related to radicicol, a known potent inhibitor of Heat Shock Protein 90 (HSP90) with an IC₅₀ of 19 nM acs.orgacs.org. Despite this structural similarity, studies suggest that this compound is unlikely to act as an HSP90 inhibitor acs.orgacs.org. This distinction is supported by a conformational hypothesis suggesting that HSP90 inhibition by radicicol-type compounds is closely linked to a specific molecular topology that is attenuated by modifications at the epoxide moiety, which differs between radicicol and this compound acs.orgacs.org. Furthermore, a structurally unrelated HSP90 inhibitor, geldanamycin (B1684428), was found to be inactive in assays where radicicol showed activity, further indicating that the mechanism of action for compounds like radicicol and this compound in certain biological contexts does not involve HSP90 inhibition acs.orgacs.org. While pochonin D has been shown to be a good ligand for HSP90, this compound is described as a poor HSP90 inhibitor psu.eduacademie-sciences.fr.

Reactivation of Latent HIV-1 Expression in In Vitro Models

This compound has demonstrated the ability to reactivate latent HIV-1 expression in in vitro models, specifically in central memory CD4+ T cells acs.orgacs.orgmdpi.com. In one study, this compound exhibited 92% reactivation efficiency of latent HIV-1 relative to SAHA (suberoylanilide hydroxamic acid), a known histone deacetylase inhibitor used as a reference compound acs.orgmdpi.com. The potency of this compound in this assay was reported with an EC₅₀ of 6.3 µM acs.orgmdpi.com.

Here is a table summarizing the latent HIV-1 reactivation activities of this compound and other related compounds:

| Compound | % Reactivation (relative to SAHA) | EC₅₀ (µM) |

| Radicicol | 98 | 9.1 |

| Pochonin B | 98 | 39.6 |

| This compound | 92 | 6.3 |

| Pochonin N | Not active | Not active |

| Radicicol B | 25 | 24.9 |

| Radicicol C | Not active | Not active |

| Radicicol D | Not active | Not active |

| Psammaplin A | 100 | 0.2 |

| Apicidin | 100 | 0.3 |

| Romidepsin | 100 | 0.003 |

| SAHA | - | 0.6 |

Identification of Structural Features for Reactivation (e.g., Michael Acceptor)

Comparison of the structures of active and inactive compounds in the latent HIV-1 reactivation assay suggests that the epoxide functionality, present in some related compounds like radicicol, is not required for this activity acs.orgacs.org. However, a key structural feature shared by the active compounds, including this compound, is the presence of a Michael acceptor functionality acs.orgacs.orgmdpi.com. This feature is notably absent in the inactive compounds tested acs.orgacs.org. A Michael acceptor is typically an electron-deficient alkene, often conjugated to an electron-withdrawing group, which can undergo nucleophilic attack wikipedia.org.

Uniqueness of Mechanism Compared to HSP90 Inhibition

The mechanism by which this compound and related active compounds reactivate latent HIV-1 appears to be unique and distinct from HSP90 inhibition acs.orgacs.org. Although radicicol is a potent HSP90 inhibitor, its activity in reactivating latent HIV-1 is unlikely to involve HSP90 inhibition, as evidenced by the inactivity of other HSP90 inhibitors like geldanamycin in the same assay acs.orgacs.org. Furthermore, radicicol did not induce detectable NFkB reporter gene activation, suggesting a mechanism independent of PKC activation, another pathway involved in HIV-1 reactivation acs.orgacs.orgmdpi.com. While the exact mechanism of action for this compound in HIV-1 reactivation remains to be fully elucidated, its activity is not attributed to the well-established mechanism of HSP90 inhibition utilized by structurally similar compounds like radicicol acs.orgacs.org.

Influence on WNT-5A Expression

Research has explored the influence of pochonins, including this compound, on WNT-5A expression. Pochonin J was isolated during a screening program aimed at identifying inhibitors of the secretory glycoprotein (B1211001) WNT-5A, which is involved in mammalian hair growth scirp.orgscirp.orgumb.edu. While Pochonin J displayed virtually no activity against WNT-5A, studies on other pochonins or related radicicol analogues have investigated their effects on WNT-5A expression scirp.orgacs.org. WNT-5A is a signaling protein involved in non-canonical Wnt signaling pathways, influencing processes like cell movement, polarity, and organ development plos.orgabcam.com. It has been linked to various biological processes, including adipogenesis and neuroblastoma nih.govnih.gov.

Lack of Estrogenic Receptor Modulation (ERβ)

Studies indicate that this compound does not modulate Estrogenic Receptor beta (ERβ) acs.orghormones.gr. Estrogen receptors, including ERα and ERβ, are nuclear receptors that act as transcription factors and are involved in regulating a wide range of physiological processes koreamed.orgnih.govpsu.edu. Phytoestrogens, a class of compounds found in plants, are known to modulate ERα and ERβ-mediated activity hormones.gr. However, despite being a natural product, this compound has not shown activity in modulating ERβ acs.orghormones.gr.

Mechanistic Hypotheses at the Molecular and Cellular Level

Based on the observed biological activities, several mechanistic hypotheses can be considered for this compound at the molecular and cellular levels. The presence of a Michael acceptor functionality in this compound and other active compounds suggests a potential mechanism involving covalent interactions with cellular targets acs.orgacs.orgmdpi.comwikipedia.org. Michael acceptors can react with nucleophilic residues in proteins, such as cysteine thiols, leading to irreversible inhibition or modulation of protein function nih.govacs.org. This type of covalent modification could explain the observed biological effects, including the reactivation of latent HIV-1.

The distinction in activity between this compound (poor HSP90 inhibitor) and radicicol (potent HSP90 inhibitor) highlights the importance of subtle structural and conformational differences in determining their molecular targets and downstream effects acs.orgacs.orgpsu.eduacademie-sciences.frgoogle.com. While radicicol's activity is tied to binding the ATP-binding pocket of HSP90, the mechanism of this compound in HIV-1 reactivation is suggested to be unique and not mediated by HSP90 inhibition acs.orgacs.org.

The reactivation of latent HIV-1 by this compound in central memory CD4+ T cells points towards an interaction with host cellular pathways that maintain viral latency acs.orgacs.orgmdpi.com. These pathways are complex and involve various factors regulating viral gene expression nih.govplos.org. The observed activity suggests that this compound interferes with one or more of these host mechanisms, leading to the re-expression of viral RNA acs.orgacs.org. The lack of NFkB activation by radicicol, a related compound, suggests that the mechanism is likely independent of the PKC/NFkB pathway, a known route for HIV-1 reactivation acs.orgacs.orgmdpi.com.

The influence, or lack thereof, on WNT-5A expression and ERβ modulation further narrows down the potential cellular targets and pathways affected by this compound acs.orgscirp.orgscirp.orgumb.eduhormones.gr. The absence of ERβ modulation suggests that this compound does not interact significantly with this nuclear receptor, distinguishing its activity from that of phytoestrogens acs.orghormones.grkoreamed.orgnih.govpsu.edu.

Exploration of Non-HSP90 Mediated Antiviral Mechanisms

While some pochonins, such as Pochonin A and D, have been identified as inhibitors of Heat Shock Protein 90 (HSP90), research suggests that the antiviral activity of this compound may involve mechanisms beyond HSP90 inhibition. researchgate.netpsu.eduresearchgate.netbiomolther.orgnih.gov this compound has been shown to retain antiviral activity against Herpes Simplex Virus (HSV) replication while being a poor inhibitor of HSP90 compared to other related compounds like radicicol. psu.edu This observation indicates that its antiviral effect is not solely dependent on HSP90 binding.

The precise non-HSP90 mediated antiviral mechanisms of this compound are not extensively detailed in the provided search results. However, the fact that it is a resorcylic acid lactone with a macrocyclic structure suggests potential interactions with various cellular targets, as is common within this class of natural products which exhibit diverse biological activities including antiviral, antifungal, antibacterial, and anticancer effects. researchgate.netresearchgate.netthieme-connect.com

Potential Targets beyond HSP90 based on RAL Precedents (e.g., Kinases, Protein-Protein Interactions)

Resorcylic acid lactones, including those structurally related to this compound and radicicol, have been shown to interact with a variety of biological targets beyond HSP90. These targets include kinases and modulators of protein-protein interactions (PPIs). psu.eduresearchgate.netresearchgate.networldscientific.com

For instance, some RALs have been found to be inhibitors of kinases. psu.eduscirp.org LL-783,277, a cis-enone RAL, is a potent and irreversible inhibitor of MEK1. psu.edu Hypothemycin (B1674129), another cis-enone RAL, also inhibits MEK. psu.edu This inhibition can occur via a Michael addition onto the cis-enone moiety, targeting a cysteine residue in the ATP-binding pocket of certain kinases. psu.edu While the specific kinase targets of this compound are not explicitly stated, the precedent set by other RALs suggests that kinases represent potential targets.

Protein-protein interactions are increasingly recognized as therapeutic targets, and macrocyclic molecules like this compound are of growing interest in this area due to their ability to cover larger interaction surface areas compared to smaller molecules. researchgate.netresearchgate.networldscientific.com Although direct evidence for this compound modulating specific PPIs is not provided, the structural class it belongs to is known to include compounds that interfere with such interactions. researchgate.netresearchgate.net The scaffold of pochonins has been explored for developing inhibitors of kinases and HSP90, highlighting the potential for interactions with these types of targets. google.combiospace.com

Role of Specific Functionalities (e.g., Halohydrin, Macrocyclic Lactone) in Biological Response

The biological activity of this compound is intrinsically linked to its specific chemical functionalities, including the halohydrin group and the macrocyclic lactone ring.

The macrocyclic lactone structure is a defining feature of resorcylic acid lactones and is crucial for their diverse biological activities. researchgate.netresearchgate.netthieme-connect.com The size and conformation of the macrocycle influence how these molecules interact with their biological targets. psu.edu The macrocyclic skeleton provides a scaffold that presents the various functional groups in a specific three-dimensional arrangement, which is critical for binding affinity and biological response. The synthesis of various bioactive macrocycles, including those with antiviral activity, highlights the importance of this structural motif. researchgate.netthieme-connect.com

Structure Activity Relationship Sar Studies

Impact of Structural Modifications on Biological Potency and Selectivity

Modifications to the core structure of Pochonin C can significantly alter its biological activity. Key areas of investigation include the influence of the chlorine atom, the role of the Michael acceptor moiety, and the impact of conformational aspects.

Influence of the Chlorine Atom on Activity and Selectivity

The presence and position of the chlorine atom in resorcylic acid lactones, including pochonins and radicicol (B1680498), have been shown to influence their biological activity. While the chlorine atom is considered important for the activity of radicicol and Pochonin D, its importance for the activity of some simplified analogs, such as compound 13b in one study, was not observed. nih.gov In the context of pochoximes, derivatives of pochonins, the presence of a chlorine atom at position 13 can have a subtle but beneficial impact on activity, although this can vary depending on other modifications to the molecule. vulcanchem.comnih.gov For instance, the chlorine atom was found to be beneficial in combination with certain structural fragments, leading to increased potency against Hsp90, while in other combinations, it was detrimental. nih.gov

Role of the Michael Acceptor Moiety

The presence of a Michael acceptor moiety, such as a conjugated diene or enone, is a common feature in many resorcylic acid lactones, including radicicol. This moiety can undergo Michael addition reactions with nucleophiles, such as thiol groups in proteins. nih.govtugraz.at In the case of radicicol, the conjugate diene functions as a Michael acceptor, and its reactivity with thiol nucleophiles has been implicated in the compound's inactivity in animal models. nih.gov While this compound's specific Michael acceptor characteristics and their direct impact on its SAR are less extensively detailed in the provided text compared to radicicol, the general principle of the Michael acceptor's role in covalent binding and its implications for activity and stability is relevant to this class of compounds.

Conformational Aspects and Their Correlation with Biological Activity

Conformational flexibility plays a significant role in the biological activity of macrocyclic compounds like this compound and radicicol. Despite their structural similarities, this compound and radicicol exhibit very different conformations in solution. google.comresearchgate.netpsu.edu Computational analysis of radicicol has identified several main conformations, including a bioactive L-shape, a planar P-shape, and an L'-shape. psu.edunih.gov The ability of analogs to adopt the bioactive conformation is crucial for their activity. psu.edu Studies suggest that a wrong conformational bias can contribute to the lack of activity of analogs with altered stereochemistry. psu.edu The epoxide moiety in radicicol has been suggested to be important for favoring the bioactive conformation. nih.gov While specific conformational analyses for this compound are not as detailed as for radicicol in the provided text, the principle that conformation dictates biological activity is applicable. Cocrystal structures of pochoximes with Hsp90 have shown that they bind to a different conformation of Hsp90 compared to radicicol, providing a rationale for their enhanced affinity. nih.govresearchgate.net

Comparative SAR with Related Pochonins (e.g., Pochonin D) and Radicicol

Comparing the SAR of this compound with related compounds like Pochonin D and radicicol provides insights into the structural determinants of their distinct biological profiles.

Differences in Cytotoxicity and Specific Target Inhibition

This compound, Pochonin D, and radicicol, while structurally related resorcylic acid lactones, exhibit differences in their biological activities and target inhibition. Radicicol is known as a potent inhibitor of Hsp90. google.comwikipedia.orgcenmed.com Pochonin D has also been identified as a good ligand for Hsp90 and a potent inhibitor. nih.govgoogle.commedchemexpress.com Pochonin A is also reported as an Hsp90 inhibitor. researchgate.netresearchgate.netnih.gov

However, their activity profiles are not identical. For example, in a herpes simplex virus (HSV) replication assay, radicicol was a potent inhibitor but was cytotoxic at the required concentrations. psu.edu Pochonin D, despite being an Hsp90 inhibitor, showed no activity in this HSV assay. psu.edu Interestingly, this compound, which is described as a poor Hsp90 inhibitor, retained activity in the HSV replication assay while being the least cytotoxic among the tested compounds (at 90 mM). google.compsu.edu This suggests that while some pochonins and radicicol share Hsp90 as a target, there are also Hsp90-independent mechanisms contributing to their biological effects, and structural variations lead to differential targeting and cytotoxicity. This compound was found to be an inhibitor of herpes' helicase-primase, which is an ATPase rather than a kinase, highlighting a different target compared to the primary Hsp90 inhibition seen with radicicol and Pochonin D. google.com

The following table summarizes some comparative data:

| Compound | Primary Reported Target(s) | HSV Replication Inhibition | Cytotoxicity (HSV assay context) |

| Radicicol | Hsp90, SRC, Cox-2, protein tyrosine kinase wikipedia.orgcenmed.comflybase.org | Potent | Cytotoxic at inhibitory conc. psu.edu |

| This compound | Herpes' helicase-primase (ATPase) google.com | Active | Least cytotoxic (at 90 mM) psu.edu |

| Pochonin D | Hsp90 nih.govgoogle.commedchemexpress.com | No activity psu.edu | Not specified in this context |

Computational Approaches in SAR Analysis

Computational approaches play an increasingly important role in SAR analysis of complex molecules like pochonins and radicicol. These methods can help predict and understand the conformational preferences of these macrocycles and their interactions with target proteins. Computational analysis has been used to study the conformational profile of radicicol and related natural products, leading to the identification of key conformations and understanding why certain inactive analogs fail to adopt the bioactive pose. psu.edunih.gov Furthermore, computational chemistry, alongside X-ray crystallography, has been employed to define protein-inhibitor interactions for pochoximes binding to Hsp90, assisting in the design of analogs with improved affinity. researchgate.net These approaches provide valuable insights that complement experimental SAR studies, aiding in the rational design of derivatives with desired biological properties.

Molecular Dynamics Simulations and Docking Studies

Molecular dynamics (MD) simulations and docking studies are powerful computational techniques used to investigate the dynamic behavior of molecules and their interactions with target proteins or other biomolecules. Docking studies predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor molecule, providing insights into potential binding sites and interaction types (e.g., hydrogen bonds, hydrophobic interactions). MD simulations extend this analysis by simulating the movement of atoms and molecules over time, allowing researchers to observe the stability of the ligand-receptor complex, conformational changes, and the dynamics of the interactions in a more realistic environment.

While molecular dynamics simulations and docking studies are valuable tools in SAR analysis for various compounds, including other members of the pochonin family and related natural products targeting proteins like Heat Shock Protein 90 (Hsp90) acs.orgscispace.comnih.gov, specific detailed research findings and data tables focusing solely on the molecular dynamics simulations and docking studies of this compound in publicly available literature were not identified in the conducted searches. Studies on related pochonins, such as Pochonin E and F and their derivatives, have utilized these computational methods to evaluate the impact of structural modifications on binding affinity to targets like Hsp90 medchemexpress.com. This indicates the relevance of these techniques for the pochonin scaffold in understanding interactions with biological targets. However, without specific published studies on this compound, a detailed discussion of its particular molecular dynamics simulations and docking results cannot be provided here.

Analytical Methodologies for Research on Pochonin C

Chromatographic Separation Techniques

Chromatography is a fundamental biophysical technique for the separation, identification, and purification of components within a mixture. nih.gov The process is based on the differential distribution of compounds between a stationary phase and a mobile phase. nih.govslideshare.net For Pochonin C and related resorcylic acid lactones (RALs), chromatographic methods are indispensable for isolating the pure compound from complex fungal extracts or synthetic reaction mixtures. researchgate.netscirp.org

High-Performance Liquid Chromatography (HPLC) is a highly improved form of column chromatography that forces a solvent through a column under high pressure, resulting in faster and more effective separations. libretexts.orgopenaccessjournals.comresearchgate.net This technique is frequently used for the analysis and purification of natural products. nih.gov In the context of RALs, HPLC is used to isolate individual compounds from crude extracts. researchgate.net For instance, six RAL compounds were successfully isolated from active fractions using reversed-phase HPLC (RP-HPLC). researchgate.net

The versatility of HPLC allows for different modes of operation. In normal-phase HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase. libretexts.org Conversely, reversed-phase HPLC, the more common variant, employs a non-polar stationary phase (e.g., silica (B1680970) modified with C18 hydrocarbon chains) and a polar mobile phase. libretexts.org The choice of method depends on the polarity of the target compound. HPLC systems are essential in quality control and the quantification of compounds in complex mixtures. openaccessjournals.comresearchgate.net

Table 1: HPLC Parameters in Related Research

| Parameter | Description | Source |

|---|---|---|

| Technique | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | researchgate.net |

| Application | Isolation of resorcylic acid lactones (RALs) from nematicidal activity fractions. | researchgate.net |

| Stationary Phase Example | Phenomenex Luna C18 reverse phase column (5 μm, 2.0 × 100 mm) for LC-MS analysis of related RALs. | nih.gov |

| Mobile Phase Example | A linear gradient of 5–95% acetonitrile (B52724) (CH₃CN) in water (H₂O), supplemented with 0.05% formic acid. | nih.gov |

| Flow Rate Example | 0.1 ml/min. | nih.gov |

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate non-volatile mixtures. wikipedia.org It is widely employed to monitor the progress of chemical reactions, identify compounds, and determine the purity of a substance. wikipedia.orgscirp.orgumich.edu In research related to the synthesis of pochonins, TLC is used to track the progression of reactions. scirp.orgscirp.org

The process involves spotting a sample onto a plate coated with a thin layer of an adsorbent material, such as silica gel, which acts as the stationary phase. wikipedia.orgscirp.org A solvent, or mobile phase, moves up the plate via capillary action, separating the components of the sample based on their differential affinity for the stationary and mobile phases. wikipedia.orgumich.edu Colorless spots are visualized using methods like UV light illumination or chemical staining. wikipedia.orgscirp.org

Table 2: TLC Methodology in Pochonin-Related Synthesis

| Parameter | Description | Source |

|---|---|---|

| Application | Monitoring the progress of synthetic reactions. | scirp.orgscirp.org |

| Stationary Phase | Precoated glass-backed silica gel plates (0.25 mm thickness) with F254 indicator. | scirp.orgscirp.org |

| Visualization | UV light and staining solutions (e.g., ethanolic p-anisaldehyde, phosphomolybdic acid, or potassium permanganate) followed by heating. | scirp.org |

High-Performance Liquid Chromatography (HPLC)

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions to identify and quantify molecules in a sample. wikipedia.orgiastate.edu It is an essential tool for the molecular weight determination and structural characterization of chemical compounds. iastate.edu

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the analytical capabilities of mass spectrometry. wikipedia.orgresearchgate.net This hyphenated technique is highly sensitive and selective, making it ideal for analyzing complex mixtures of biological or environmental origin. wikipedia.orgnih.gov An interface is required to efficiently transfer the separated components from the LC column to the MS ion source, as the two instruments operate under fundamentally incompatible conditions (pressurized liquid vs. high vacuum). wikipedia.org

In the study of resorcylic acid lactones, LC-MS is used for the analysis of intermediates and final products. nih.gov The technique allows for the detection and identification of compounds within a mixture, providing both retention time data from the LC and mass spectral data from the MS, which aids in structural confirmation. wikipedia.org Electrospray ionization (ESI) is a common ionization method used in LC-MS for analyzing thermolabile biological molecules. iastate.edunih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is an analytical technique used to determine the molecular weight and structure of compounds with very high accuracy. wisdomlib.org This method is crucial for establishing the elemental composition of a newly isolated or synthesized compound by providing a precise mass measurement. researchgate.netscirp.org

In the characterization of pochonins and related RALs, HRESIMS data provides definitive information on their molecular formulas. researchgate.netscirp.org For example, HRESIMS data for Pochonin A-F were obtained using an Agilent Accurate-Mass-Q-TOF LC/MS 6520 instrument with an ESI source. researchgate.net The high resolution of the measurement allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS)

Spectroscopic Methods for Structural Studies (excluding basic identification data)

While basic spectroscopic data provides initial identification, advanced spectroscopic methods are required for the complete structural elucidation of complex molecules like this compound. Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for determining the detailed three-dimensional structure of organic compounds. scirp.orgmdpi.com

In the synthesis of Pochonin J, both 1H and 13C NMR spectra were utilized to confirm the structure of synthetic intermediates. scirp.orgscirp.org The chemical shifts (δ), coupling constants (J), and multiplicity of signals in 1H NMR spectra provide detailed information about the connectivity and spatial relationships of protons in the molecule. scirp.org Similarly, 13C NMR spectra reveal the chemical environment of each carbon atom. scirp.org Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed to establish the complete carbon framework and the relative stereochemistry of chiral centers, which is critical for a molecule with multiple stereocenters like this compound. nih.govumb.edu The use of 2D NMR provides more detailed structural data than 1D methods alone and is a reliable tool for identifying individual structural fragments. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

Sample Preparation and Extraction Techniques

The isolation and purification of this compound from its natural source or synthetic reaction mixtures require efficient extraction and cleanup methods. Solid-phase and liquid-liquid extraction are commonly employed for this purpose.

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of this compound and its analogues from complex samples. libretexts.org This method relies on the partitioning of the analyte between a solid stationary phase and a liquid mobile phase. In the context of pochonin synthesis, SPE has been utilized in various forms.

A modular synthesis of this compound has been reported that uses a combination of polymer-bound reagents and solid-phase reactions. nih.gov This approach simplifies purification by retaining unwanted reagents on the solid support, allowing the desired product to be easily washed away. Furthermore, fluorous solid-phase extraction (FSPE) has been applied in the synthesis of related resorcylic acid lactones. academie-sciences.frsilicycle.com In FSPE, a fluorous-tagged compound is selectively retained on a fluorous stationary phase, enabling efficient separation from non-fluorous components of the reaction mixture. academie-sciences.fr

Liquid-Liquid Extraction (LLE) is a fundamental separation technique used throughout the synthesis and isolation of natural products like this compound. syrris.comlibretexts.org This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. phenomenex.com

In the synthesis of precursors to pochonins, LLE is a standard work-up procedure. scirp.org For example, after a reaction is quenched with an aqueous solution, the product is extracted into an appropriate organic solvent such as ethyl acetate. scirp.org The combined organic layers are then often washed with brine to remove residual water and inorganic salts before being dried and concentrated to yield the crude product. scirp.orglibretexts.org This process is critical for removing inorganic byproducts and water-soluble impurities, thereby preparing the sample for further purification steps like column chromatography. scirp.org

Future Directions and Research Opportunities

Elucidation of Undefined Biological Mechanisms of Action for Pochonin C

While this compound has demonstrated antiviral activity, particularly against HSV1, its precise mechanisms of action are not fully defined. psu.edu Unlike its close analog radicicol (B1680498), which is a known potent HSP90 inhibitor, this compound is considered a poor inhibitor of this protein, suggesting alternative or additional biological targets and pathways are involved in its observed effects. psu.edu Future research should focus on identifying the specific molecular interactions and cellular processes that mediate this compound's biological activities. This could involve comprehensive target identification studies, pathway analysis, and investigation of its effects on various cellular functions beyond those typically associated with HSP90 inhibition. Understanding these mechanisms is crucial for optimizing its therapeutic potential and developing analogs with enhanced efficacy and selectivity.

Discovery of Novel Biological Targets for this compound

Given that this compound's activity may not be primarily mediated by HSP90 inhibition, the discovery of novel biological targets is a critical future direction. psu.edu Identifying these targets will provide a clearer understanding of how this compound exerts its effects and may reveal new therapeutic opportunities. Techniques such as activity-based protein profiling, thermal proteome profiling, and affinity chromatography coupled with mass spectrometry could be employed to identify proteins that directly interact with this compound. Furthermore, phenotypic screening in various cell-based assays unrelated to HSP90 function could help uncover new areas where this compound exhibits biological activity, leading to the identification of previously unknown targets.

Advanced Synthetic Strategies for Diverse Analogs with Tailored Biological Activities

The development of advanced synthetic strategies is essential for creating a diverse library of this compound analogs. researchgate.netscilit.com This is crucial for conducting comprehensive structure-activity relationship (SAR) studies to identify modifications that enhance desired biological activities (e.g., antiviral) and reduce potential off-target effects or toxicity. researchgate.netscispace.com Modular and diversity-oriented synthesis approaches, which have been explored for related resorcylic acid lactones, can be further applied and refined for this compound. researchgate.netmdpi.comacademie-sciences.fr Techniques such as solid-phase synthesis and the use of polymer-bound reagents can facilitate the rapid generation of analog libraries. scispace.comacademie-sciences.fr Tailoring the biological activities of these analogs requires a deep understanding of how structural changes influence target binding and downstream biological effects.

Investigation of Enzymatic Roles in this compound Biosynthesis

Understanding the enzymatic machinery involved in the biosynthesis of this compound in Pochonia chlamydosporia can open avenues for semi-synthetic production and the generation of novel analogs through biosynthetic engineering. Resorcylic acid lactone biosynthesis typically involves polyketide synthases (PKSs) and post-PKS modifying enzymes, such as halogenases. nih.govnih.gov Research should aim to identify and characterize the specific enzymes responsible for each step in the this compound biosynthetic pathway. This could involve genomic analysis of the producing organism to identify relevant gene clusters, followed by gene cloning, protein expression, and in vitro enzymatic assays. Investigating the substrate specificity and catalytic mechanisms of these enzymes could allow for the manipulation of the biosynthetic pathway to produce this compound derivatives or increase the yield of this compound itself. nih.gov

Application of Advanced Analytical Techniques for In Situ and Quantitative Analysis

The application of advanced analytical techniques is vital for both the characterization of this compound and its analogs, as well as for studying its behavior in biological systems. Techniques enabling in situ and quantitative analysis are particularly valuable. Methods such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are fundamental for structural confirmation and purity assessment of synthetic and isolated compounds. ekb.egamericanpharmaceuticalreview.com For biological studies, techniques like live-cell imaging coupled with fluorescently labeled this compound or its analogs could provide insights into cellular uptake, localization, and real-time interactions with potential targets. mdpi.com Quantitative analysis in biological matrices can be achieved using sensitive methods like liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), which are essential for pharmacokinetic and pharmacodynamic studies. ekb.eg The development and application of in situ analytical methods, such as surface-enhanced Raman spectroscopy (SERS) or ambient mass spectrometry techniques, could allow for the analysis of this compound in complex biological environments with minimal sample preparation. ekb.egmdpi.com

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.